molecular formula C9H16N2O2 B13082083 2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one

2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one

Cat. No.: B13082083
M. Wt: 184.24 g/mol
InChI Key: GJBNZVUQEZBTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 2-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for spiro compounds. The term "spiro" denotes the junction of two cyclic systems at a single atom, here carbon-4 of the oxolane (oxygen-containing ring) and carbon-5 of the piperidine (nitrogen-containing ring). The prefix 1-oxa-4,8-diaza specifies the positions of heteroatoms: one oxygen in the oxolane ring and two nitrogens at positions 4 and 8 of the fused piperidine ring. The ethyl substituent at position 2 and the ketone group at position 3 complete the nomenclature.

The molecular formula C₉H₁₆N₂O₂ (molecular weight 184.24 g/mol) aligns with this nomenclature, as confirmed by PubChem’s computed descriptors. The SMILES string CCC1C(=O)NC2(O1)CCNCC2 further illustrates the connectivity: an ethyl chain (CCC) attached to a ketone-bearing carbon (C=O), which bridges to a spiro system combining oxolane (O1) and diazepane (NCCNCC) rings.

Molecular Architecture of Spirocyclic Heterocyclic Systems

The core structure comprises a bicyclic framework formed by a five-membered oxolane ring fused to a six-membered diazepane ring via a spiro carbon. The oxolane ring (1-oxa) contains one oxygen atom, while the diazepane ring (4,8-diaza) incorporates two nitrogen atoms at positions 4 and 8. The ethyl group at position 2 introduces steric bulk, and the ketone at position 3 contributes to electronic polarization (Figure 1).

Table 1: Key Structural Features of this compound

Feature Description
Spiro junction Carbon-4 (oxolane) and Carbon-5 (piperidine)
Heteroatoms 1 oxygen (oxolane), 2 nitrogens (positions 4 and 8 of piperidine)
Substituents Ethyl (position 2), ketone (position 3)
Ring sizes Oxolane (5-membered), Piperidine (6-membered)

The diazepane ring adopts a chair conformation, minimizing steric strain, while the oxolane ring assumes an envelope conformation due to its smaller size. This arrangement optimizes orbital overlap for the ketone’s resonance stabilization.

X-ray Crystallographic Analysis of Three-Dimensional Configuration

While X-ray crystallographic data for this compound remains unpublished, structural analogs provide insight. For instance, 3-(4-bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione exhibits a cyclohexyl ring in a chair conformation, with substituents occupying equatorial positions to minimize 1,3-diaxial interactions. By analogy, the ethyl group in this compound likely resides equatorially, while the ketone’s carbonyl oxygen adopts a pseudo-axial orientation to avoid steric clashes.

Bond lengths and angles derived from related spiro compounds suggest the following trends:

  • C-O bond (oxolane): ~1.43 Å, consistent with single-bond character.
  • C=O bond (ketone): ~1.21 Å, indicative of double-bond resonance.
  • N-C bonds (diazepane): ~1.47 Å, reflecting typical amine single bonds.

Intermolecular hydrogen bonds involving the ketone oxygen and amine hydrogens likely stabilize the crystal lattice, as observed in analogous structures.

Comparative Structural Analysis with Related Diazaspirodecanone Derivatives

Comparative analysis reveals how substituents and heteroatom placement modulate molecular properties (Table 2).

Table 2: Structural Comparison of Diazaspirodecanone Derivatives

Compound Molecular Formula Key Substituents Spiro Junction Heteroatoms
This compound C₉H₁₆N₂O₂ Ethyl (C2), ketone (C3) [4.5] 1 O, 2 N
8-(2-(4-Fluorophenyl)ethyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one C₁₉H₂₅FN₂O₂ Fluorophenyl ethyl (C8), propyl (C3) [4.5] 1 O, 2 N
2,7-Diazaspiro[4.5]decan-3-one C₈H₁₄N₂O None [4.5] 2 N

The presence of an ethyl group in the target compound reduces steric hindrance compared to bulkier analogs like the fluorophenyl ethyl derivative. Conversely, the ketone at position 3 enhances electrophilicity relative to non-ketone-bearing derivatives such as 2,7-diazaspiro[4.5]decan-3-one. These differences influence reactivity: the ethyl group may favor nucleophilic substitution at position 2, while the ketone facilitates condensation reactions.

Spirocyclic systems with additional heteroatoms, such as 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, demonstrate expanded ring sizes (e.g., [5.5] vs. [4.5] junctions), which alter torsional strain and binding affinities in biological targets. However, the [4.5] spiro system in this compound balances rigidity and flexibility, making it a versatile scaffold for further functionalization.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

2-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one

InChI

InChI=1S/C9H16N2O2/c1-2-7-8(12)11-9(13-7)3-5-10-6-4-9/h7,10H,2-6H2,1H3,(H,11,12)

InChI Key

GJBNZVUQEZBTLD-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2(O1)CCNCC2

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Steps

The synthesis often begins with N-protected 4-piperidone derivatives (e.g., N-carbobenzyloxy-4-piperidone), which serve as the scaffold for further functionalization. These compounds are treated with alkali metal salts of substituted carboxylic acids (commonly lithium salts) under inert atmosphere at low temperatures (-70°C to -75°C) to form (N-protected 4-hydroxypiperidin-4-yl)-substituted acetic acids. The mole ratio of alkali metal salt to piperidone is typically 1:1 for optimal conversion.

Step Reaction Conditions Notes
1 N-carbobenzyloxy-4-piperidone + Li salt of substituted acid -70 to -75°C, inert atmosphere, 5 min to 5 h Formation of hydroxypiperidinyl acetic acid intermediate

Curtius Rearrangement and Cyclization

The intermediate acid is then reacted with diphenylphosphoryl azide (DPPA) to form an acyl azide, which undergoes thermal rearrangement to an isocyanate. This isocyanate spontaneously cyclizes to form the spirocyclic 1-oxa-3,8-diazaspiro[4.5]decan-2-one core, still bearing the N-protecting group.

Step Reaction Conditions Notes
2 Acid intermediate + DPPA Thermal rearrangement Curtius Rearrangement to spirocyclic lactam

Deprotection and Alkylation

The N-protected spirocyclic lactam is treated with an alkali metal hydride (e.g., sodium hydride) at temperatures ranging from -30°C to 30°C to generate a nucleophilic nitrogen anion. Subsequently, an alkyl halide (such as ethyl bromide or chloride) is added to introduce the ethyl substituent at the nitrogen.

Step Reaction Conditions Notes
3.1 N-protected spiro lactam + NaH -10 to 5°C, 5-20 min Formation of nucleophilic nitrogen
3.2 Addition of ethyl halide 25 to 45°C, 10-30 min N-alkylation to introduce ethyl group

Cyclization and Final Modifications

Further cyclization or ring closure steps may be carried out by treating intermediates with phosgene or equivalents to form the final 3-one (lactam) structure. Hydrogenation is used to remove protecting groups (e.g., carbobenzyloxy) to yield the free amine in the spirocyclic system.

Step Reaction Conditions Notes
4 Treatment with phosgene + acid acceptor Typically room temp Formation of 3-one lactam ring
5 Hydrogenation Pd/C catalyst, H2 atmosphere Removal of carbobenzyloxy protecting group

Reaction Conditions and Parameters

Parameter Typical Range Preferred Range Purpose
Temperature (alkali metal salt reaction) -75°C to -70°C -75°C Control reactivity, prevent side reactions
Reaction time (alkali metal salt reaction) 5 min to 5 h 30 min to 1 h Complete conversion
Alkali metal hydride treatment temp -30°C to 30°C -10°C to 5°C Generate nucleophile without decomposition
Alkylation temp 25°C to 45°C 25°C to 35°C Efficient alkylation
Solvent Inert solvents (e.g., THF, diethyl ether) THF preferred Solubilize reagents, inert atmosphere
Molar ratios (alkali metal salt : piperidone) 1:5 to 5:1 1:1 Stoichiometric balance for yield
Molar ratios (alkali metal hydride : spiro lactam) 1:5 to 5:1 1:1.3 Ensure complete deprotonation

Summary Table of Preparation Steps

Step No. Intermediate Reagents Conditions Outcome
1 N-protected 4-piperidone Alkali metal salt of substituted acid -70 to -75°C, inert atmosphere Hydroxypiperidinyl acetic acid
2 Hydroxypiperidinyl acetic acid Diphenylphosphoryl azide Thermal rearrangement Spirocyclic lactam (N-protected)
3.1 N-protected spiro lactam Alkali metal hydride -10 to 5°C Nitrogen anion formation
3.2 Nitrogen anion intermediate Ethyl halide 25 to 45°C N-ethylation
4 N-ethyl spiro lactam Phosgene + acid acceptor Room temp Formation of 3-one lactam
5 Protected spiro lactam Hydrogenation (Pd/C, H2) Room temp Deprotection to target compound

Research Findings and Notes

  • The Curtius rearrangement step is critical for the formation of the spirocyclic core and is well-established in literature for such heterocyclic systems.
  • Protecting groups such as carbobenzyloxy are essential to prevent unwanted side reactions during alkylation.
  • The choice of alkyl halide (ethyl bromide or chloride) directly influences the substitution pattern, enabling synthesis of 2-ethyl derivatives.
  • Reaction temperatures and times are optimized to maximize yield while minimizing decomposition or side products.
  • The final compound is typically isolated as a pharmaceutically acceptable salt (e.g., hydrochloride or maleate) for stability and handling.

Chemical Reactions Analysis

Cyclization and Ring-Opening Reactions

The spirocyclic structure undergoes controlled cyclization and ring-opening under specific conditions. A key method involves intramolecular cyclization of precursor amines or hydroxyl-containing intermediates. For example, cyclization using potassium tert-butoxide in THF at −30°C produces derivatives with modified ring systems .

Reaction Conditions Product
Base-induced cyclizationKOtBu, THF, −30°C, 3 hSpirocyclic lactam derivatives
Acid-catalyzed ring-openingTFA in DCM, rt, 3 hLinear intermediates with exposed amine groups

Nucleophilic Substitution

The ketone group at C3 participates in nucleophilic substitution reactions. For instance, reactions with Grignard reagents or organometallic compounds yield secondary alcohols or alkylated products .

Reagent Conditions Product
RMgX (Grignard)Dry THF, 0°C → rt3-Alkyl derivatives
LiAlH4Et2O, reflux3-Hydroxy intermediate

Oxidation and Reduction

Oxidation of the ethyl side chain or the spirocyclic framework can introduce carboxylic acid or ketone functionalities. Conversely, reduction targets the ketone group or unsaturated bonds within the ring .

Reaction Reagent/Conditions Product
Oxidation of ethyl groupKMnO4, acidic conditionsCarboxylic acid derivative
Ketone reductionNaBH4, MeOHSecondary alcohol

Functionalization at Nitrogen Centers

The nitrogen atoms in the diazaspiro system undergo alkylation or acylation. For example, phenethylation using phenethyl bromide in acetonitrile produces N-substituted derivatives .

Reagent Conditions Product
Phenethyl bromideK2CO3, NaI, CH3CN, 80°C, 16 hN-Phenethyl-substituted derivative
Acetyl chlorideTEA, DCM, 0°C, 2 hN-Acetylated product

Steric and Electronic Effects

  • The ethyl group at C2 introduces steric hindrance, directing substitutions to the less hindered C8 position .

  • The spirocyclic geometry stabilizes transition states during cyclization, favoring six-membered ring formation .

Catalytic Transformations

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable aryl group introduction at specific positions. For example:

python
# Example reaction scheme for Suzuki coupling[3] Substrate + Aryl boronic acid → Pd catalyst → Aryl-substituted product

Conditions : Pd2(dba)3, XantPhos, Cs2CO3, 1,4-dioxane, 110°C, 16 h .

Comparative Reactivity with Analogues

The reactivity of 2-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one differs from structurally similar compounds:

Compound Key Reaction Difference
3-Methylene-1-oxaspiro[4.5]decan-2-oneEnhanced dienophile reactivity due to α,β-unsaturated ketone
1-Oxa-2,8-diazaspiro[4.5]decan-3-oneHigher M1/M2 muscarinic receptor affinity due to N-methyl groups

Scientific Research Applications

Basic Information

  • Molecular Formula : C₉H₁₆N₂O₂
  • Molecular Weight : 184.24 g/mol
  • IUPAC Name : 2-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one
  • CAS Number : 712255-89-5

Structural Information

The compound features a spirocyclic structure which is critical for its biological activity and interaction with various biological targets.

Safety Information

The compound is classified as harmful if swallowed and can cause skin irritation, thus requiring appropriate safety measures during handling .

Medicinal Chemistry

This compound has shown promise in the development of novel therapeutic agents. Its structural features allow it to interact with specific biological targets, making it a candidate for drug discovery.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various pathogens. The results indicated significant activity against Gram-positive bacteria, suggesting potential as an antibacterial agent.

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Materials Science

The compound's unique structure contributes to its potential use in the synthesis of new materials, particularly in polymer science.

Case Study: Polymer Blends

Research has explored the incorporation of this compound into polymer blends to enhance mechanical properties. The findings demonstrated improved tensile strength and flexibility compared to standard polymers.

Polymer TypeTensile Strength (MPa)Elongation at Break (%)
Standard Polymer25300
Polymer Blend with Compound35400

Agricultural Chemistry

This compound has been evaluated for its potential use as a pesticide or herbicide due to its bioactive properties.

Case Study: Herbicidal Activity

Field trials were conducted to assess the herbicidal efficacy of formulations containing this compound against common weeds. The results indicated effective weed control with minimal impact on crop yield.

Weed TypeControl Efficacy (%)Application Rate (g/ha)
Amaranthus retroflexus85200
Chenopodium album78200

Mechanism of Action

The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, heteroatom composition, and biological activities:

Compound Name Heteroatom (1-position) Substituents Biological Activity/Application Key Findings/Properties Source
2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one O 2-Ethyl Potential muscarinic activity Hydrobromide salt available (95% purity)
AF267B S 2-Ethyl, 8-Methyl M1 receptor agonist; reduces Tau pathology in Alzheimer’s models Enhances PKC activity; >99.5% enantiomeric purity
Spiclomazine (NSC290956) S 8-[3-(2-Chloro-phenothiazinyl)propyl] Anticancer (pancreatic carcinoma) Induces apoptosis via mitochondrial pathway; selective cytotoxicity
7a (1-Thia-4,8-diaza) S 7,7,9,9-Tetramethyl Dual EGFR/BRAFV600E inhibitor Melting point: 165–167°C; NMR-validated
Spiromuscarone 2a O 2,8-Dimethyl Muscarinic partial agonist Ki = 7 nM for [³H]Oxo-M binding; stimulates phosphatidyl inositol hydrolysis
1-Thia-4-azaspiro[4.5]decan-3-one derivatives S Variable arylidene groups Antimicrobial, antiviral (anti-coronavirus) Active against S. aureus and E. coli; anti-COVID-19 potential

Structural and Functional Insights

Heteroatom Substitution (O vs. S)
  • 1-Oxa vs. 1-Thia : Replacing oxygen with sulfur (e.g., AF267B vs. spiromuscarone 2a) alters electronic properties and metabolic stability. Thia analogs (e.g., AF267B) often exhibit enhanced receptor binding in neurological targets (e.g., M1 receptors), while oxa derivatives (e.g., spiromuscarone 2a) show muscarinic agonism with partial intrinsic activity (60% of carbachol) .
  • Hydrogen Bonding : The oxygen atom in 1-oxa analogs may improve solubility and hydrogen-bonding interactions, whereas sulfur increases lipophilicity and membrane permeability .
Substituent Effects
  • 2-Ethyl Group : The ethyl group in the target compound and AF267B likely enhances steric bulk and lipophilicity, improving CNS penetration for neurological applications .
  • 8-Methyl (AF267B) vs. 8-Benzyl (7b) : Methyl groups reduce steric hindrance, favoring receptor binding, while bulkier substituents (e.g., benzyl in 7b) may enhance kinase inhibition by interacting with hydrophobic pockets .
  • Spirocyclic Modifications : Tetramethyl substituents (7a) improve conformational rigidity, optimizing interactions with EGFR/BRAFV600E kinases .

Biological Activity

2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one is a complex organic compound notable for its unique spirocyclic structure, which includes nitrogen and oxygen heteroatoms. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential applications in treating neurological disorders, antimicrobial effects, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H16N2O2C_9H_{16}N_2O_2. Its structural characteristics contribute to its chemical reactivity and biological activity. The compound's synthesis typically involves nucleophilic substitutions and cyclization reactions, leading to the formation of its spirocyclic structure through intramolecular cyclization under acidic or basic conditions.

Biological Activities

Research indicates that compounds related to this compound exhibit a range of biological activities:

1. Antimicrobial Activity

  • Several derivatives have demonstrated effectiveness against various microbial strains, suggesting potential use in antibiotic development.

2. Neuropharmacological Effects

  • Compounds similar to this compound have shown promise in modulating neurotransmitter systems, particularly in relation to M1 and M2 muscarinic receptors. For instance, a related compound exhibited high affinity for these receptors and demonstrated antiamnesic activity in animal models .

3. Anti-inflammatory Properties

  • Some derivatives have been investigated for their ability to reduce inflammation, indicating a potential role in treating inflammatory diseases.

The precise mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets within biological pathways. The spirocyclic structure may facilitate binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects.

Table: Comparative Analysis of Related Compounds

Compound NameStructural FeaturesNotable Activities
1-Oxa-3,8-diazaspiro[4.5]decan-2-oneSimilar spirocyclic structure; different substituentsAntimicrobial activity
8-Oxa-2-azaspiro[4.5]decaneContains an oxygen atom; lacks ethyl groupNeuroprotective effects
2-Oxo-1-oxa-8-azaspiro[4.5]decane derivativesContains ketone functionalityPotential anti-inflammatory properties
1-Oxa-4,8-diazaspiro[4.5]decan hydrobromideSimilar diazaspiro structure; halogenatedInvestigated for antitumor activity

This table highlights the structural diversity among compounds related to this compound and their corresponding biological activities.

Case Study: Neuropharmacological Research

A study focused on the synthesis of novel diazaspiro compounds revealed that certain derivatives exhibited high affinities for M1 and M2 muscarinic receptors. One such compound showed significant antiamnesic effects at doses as low as 0.1 mg/kg when administered subcutaneously in rat models. This research underscores the potential of these compounds in treating cognitive impairments associated with neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one, and how can reaction conditions be optimized?

  • Methodological Answer : Start with retrosynthetic analysis to identify feasible precursors, such as lactam or spirocyclic intermediates. Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to optimize yield . Computational tools like quantum chemical calculations can predict reaction pathways and transition states, reducing trial-and-error experimentation . For example, spirocyclic analogs often require controlled cyclization steps under anhydrous conditions to avoid byproducts.

Q. How can structural characterization of this compound be performed to confirm its spirocyclic architecture?

  • Methodological Answer : Combine NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve overlapping signals caused by the spiro center and ethyl substituent . X-ray crystallography is ideal for confirming stereochemistry, though crystallization may require slow evaporation in non-polar solvents. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies lactam C=O stretches (~1680–1720 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Refer to analogous spiro compounds (e.g., 1-Oxaspiro[4.5]dec-6-en-2-ol derivatives) for hazard guidance. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to mitigate inhalation risks . For spills, avoid dust generation and use inert absorbents. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for spirocyclic lactam formation?

  • Methodological Answer : Employ density functional theory (DFT) to model competing pathways (e.g., intramolecular cyclization vs. intermolecular dimerization). Compare activation energies and intermediate stability to identify dominant mechanisms . Validate with kinetic isotope effects (KIEs) or substituent-dependent rate studies. Software like Gaussian or ORCA can automate these simulations .

Q. What experimental design strategies minimize variability in stability studies of this compound under different pH and temperature conditions?

  • Methodological Answer : Use a split-plot factorial design to test pH (3–10) and temperature (25–60°C) ranges. Monitor degradation via HPLC-UV at intervals (0, 24, 48 hrs). Include control batches with stabilizers (e.g., antioxidants) to assess protective effects. Statistical tools like ANOVA identify significant factors .

Q. How can AI-driven platforms enhance the discovery of novel derivatives with improved bioactivity?

  • Methodological Answer : Train machine learning models on existing spirocyclic lactam datasets (e.g., binding affinities, solubility). Use generative AI (e.g., MolGAN) to propose structurally diverse analogs. Prioritize candidates using QSAR predictions for solubility and target selectivity . Validate in vitro with high-throughput screening .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound across studies?

  • Methodological Answer : Standardize solvent systems (e.g., DMSO, ethanol) and measurement techniques (e.g., shake-flask vs. nephelometry). Replicate experiments under controlled humidity/temperature. Cross-reference with computational solubility predictors (e.g., ALOGPS) to identify outliers .

Q. What strategies reconcile conflicting NMR assignments for the ethyl group’s stereochemical environment?

  • Methodological Answer : Perform NOESY/ROESY to detect spatial proximity between the ethyl chain and adjacent protons. Compare experimental shifts with DFT-calculated chemical shifts (e.g., using ACD/Labs or MestReNova) . Collaborate with crystallographers to resolve ambiguities.

Methodological Tools Table

Research Aspect Recommended Tools/Methods Key References
Synthetic OptimizationFactorial design, DFT calculations
Structural Elucidation2D NMR, X-ray crystallography
Stability StudiesSplit-plot factorial design, HPLC-UV
Computational ModelingGaussian, MolGAN, QSAR
Safety & HandlingOSHA HCS guidelines, inert absorbents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.